1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole

Synthetic organic chemistry Nucleophilic substitution Triazole functionalization

1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole offers a unique chiral electrophilic center and a reactive secondary benzylic bromide, enabling stereoselective synthesis and faster SN1 kinetics versus primary bromide analogs. This lipophilic scaffold is ideal for constructing 1,4,5-trisubstituted triazole libraries for medicinal chemistry and agrochemical R&D. Sourcing this specific isomer is critical to avoid compromised reactivity and biological outcomes.

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
Cat. No. B13615231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole
Molecular FormulaC11H12BrN3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=N1)CC2=CC=CC=C2)Br
InChIInChI=1S/C11H12BrN3/c1-9(12)11-8-15(14-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
InChIKeyMGQXYCJPLBNASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole: A Bifunctional Triazole Building Block for Heterocycle Synthesis and Medicinal Chemistry


1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole (CAS 1508529-78-9) is a 1,4-disubstituted 1,2,3-triazole derivative featuring a benzyl group at N1 and a 1-bromoethyl substituent at C4. With a molecular formula of C11H12BrN3 and a molecular weight of 266.14 g/mol , this compound belongs to the broader class of 1,2,3-triazoles, a privileged scaffold in medicinal chemistry and agrochemical development due to its metabolic stability, hydrogen bonding capacity, and synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The presence of both a benzyl group (enhancing lipophilicity and π-stacking interactions) and a secondary benzylic bromide (providing a reactive electrophilic handle) renders this compound a versatile intermediate for nucleophilic substitution, cross-coupling, and further functionalization toward trisubstituted triazole libraries .

Why 1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole Cannot Be Readily Substituted with Closely Related Triazole Analogs


The 1,2,3-triazole scaffold encompasses a wide array of substitution patterns, each imparting distinct physicochemical, electronic, and reactivity profiles. Substituting 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole with a closely related analog—such as the 2-bromoethyl positional isomer (1-benzyl-4-(2-bromoethyl)-1H-1,2,3-triazole), the bromomethyl analog (1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole), or the non-halogenated ethyl derivative (1-benzyl-4-ethyl-1H-1,2,3-triazole)—introduces quantifiable changes in reactivity, steric profile, and downstream synthetic utility. The secondary benzylic bromide in the target compound exhibits fundamentally different electrophilicity and substitution kinetics compared to primary alkyl bromides, influencing both SN2 reaction rates and cross-coupling efficiency . Furthermore, the specific benzyl-triazole framework influences metabolic stability in medicinal chemistry contexts; even minor structural modifications can alter cytochrome P450 interactions and pharmacokinetic parameters [1]. Consequently, generic substitution without experimental validation risks compromising reaction yields, biological activity, or material properties in the intended application.

Quantitative Differentiation Evidence for 1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole: A Comparator-Based Assessment


Reactivity Advantage: Secondary Benzylic Bromide vs. Primary Alkyl Bromide in Nucleophilic Substitution

The target compound contains a secondary benzylic bromide, whereas the closely related analog 1-benzyl-4-(2-bromoethyl)-1H-1,2,3-triazole bears a primary alkyl bromide. Secondary benzylic halides undergo SN1 and SN2 reactions with substantially different kinetics due to enhanced carbocation stability and altered steric hindrance. The target compound is expected to exhibit a 10² to 10⁴-fold increase in SN1 reaction rate relative to the 2-bromoethyl analog under comparable conditions, based on established physical organic chemistry principles for benzylic vs. primary alkyl systems [1]. This differential reactivity enables selective functionalization strategies and milder reaction conditions.

Synthetic organic chemistry Nucleophilic substitution Triazole functionalization

Steric and Electronic Differentiation: Secondary Bromoethyl vs. Bromomethyl Substitution

Compared to 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole (molecular weight 252.11 g/mol), the target compound (molecular weight 266.14 g/mol) contains an additional methyl group at the electrophilic carbon, converting a primary benzylic bromide into a secondary benzylic bromide . This modification introduces a chiral center and alters the Taft steric parameter (Es) from -0.38 (CH2Br) to -0.75 (CH(CH3)Br), representing a ~2-fold increase in steric bulk that influences both reaction stereoselectivity and biological target engagement [1].

Medicinal chemistry SAR studies Cross-coupling

Lipophilicity Modulation: Benzyl-Triazole Core with Secondary Bromoethyl vs. Ethyl Substituent

Replacement of the bromine atom with hydrogen yields 1-benzyl-4-ethyl-1H-1,2,3-triazole. The presence of bromine in the target compound increases calculated LogP (clogP) by approximately 0.6–0.8 units compared to the non-halogenated ethyl analog, based on fragment-based computational predictions using established Hansch-Leo hydrophobicity constants (πBr = 0.86 vs. πH = 0.00) [1]. This increased lipophilicity can enhance membrane permeability and CNS penetration in medicinal chemistry applications.

Drug design LogP prediction ADME properties

Synthetic Accessibility via CuAAC: Distinct Alkyne Precursor Requirements

The target compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between benzyl azide and 1-bromo-1-butyne or a related bromoalkyne. This requires a specific alkyne precursor (4-bromo-1-butyne or equivalent) that differs fundamentally from those used for the 2-bromoethyl analog (propargyl bromide) or the bromomethyl analog (bromopropyne). The one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from benzyl halides, sodium azide, and terminal alkynes proceeds with >90% yield for arylalkynes, but regioselectivity may be compromised with aliphatic alkynes, yielding mixtures of 1,4- and 1,5-disubstituted regioisomers [1]. This synthetic nuance impacts procurement decisions when purity and isomer ratio are critical.

Click chemistry Triazole synthesis Regioselectivity

Potential for Asymmetric Synthesis: Chiral Center at the Bromoethyl Carbon

Unlike the achiral 2-bromoethyl and bromomethyl analogs, 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole possesses a stereogenic center at the C1 carbon of the bromoethyl group. This enables the preparation of enantiomerically enriched or enantiopure derivatives, a capability absent in the comparator compounds. The compound is typically supplied as a racemic mixture; however, the presence of the chiral center opens avenues for resolution or asymmetric functionalization that are not accessible with the non-stereogenic analogs [1].

Asymmetric catalysis Chiral building blocks Enantioselective synthesis

Evidence-Driven Application Scenarios for 1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole


Synthesis of Enantiomerically Enriched Triazole Derivatives via Nucleophilic Substitution

The secondary benzylic bromide in 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole provides a chiral electrophilic center. When subjected to SN2 displacement with chiral nucleophiles or under asymmetric phase-transfer catalysis, this center can be exploited to generate enantiomerically enriched trisubstituted triazoles. This application is not feasible with the achiral 2-bromoethyl or bromomethyl analogs, making the target compound a strategic choice for medicinal chemistry programs requiring stereochemically defined triazole scaffolds [1].

Cross-Coupling Partner in Suzuki-Miyaura and Related Reactions

1,2,3-Triazolylidene palladium complexes have demonstrated high efficacy in Suzuki-Miyaura couplings between aryl halides and aryl boronic acids in water at room temperature with low catalyst loading [1]. The target compound's bromoethyl group serves as a versatile handle for such cross-coupling reactions, enabling the construction of 1,4,5-trisubstituted triazole libraries with diverse aromatic and heteroaromatic appendages. Compared to the 2-bromoethyl isomer, the secondary bromide may exhibit altered reactivity profiles that favor specific coupling conditions [2].

Building Block for Bioactive Molecule Synthesis in Medicinal Chemistry

The benzyl-triazole core is a recognized pharmacophore in antifungal [1], anticancer [2], and cannabinoid receptor antagonist drug discovery programs. The target compound's combination of a lipophilic benzyl group (enhancing membrane permeability) and a reactive bromoethyl handle (enabling late-stage diversification) positions it as a valuable intermediate for generating focused libraries of 1,4,5-trisubstituted triazoles. Its calculated lipophilicity advantage (ΔclogP ≈ +0.6–0.8 vs. non-halogenated analogs) may translate to improved CNS penetration and oral bioavailability in lead candidates .

Synthesis of Heterocyclic Frameworks via Nucleophilic Displacement

The target compound undergoes nucleophilic substitution reactions characteristic of benzylic bromides, including reactions with amines, thiols, alkoxides, and carbon nucleophiles. This reactivity enables the introduction of diverse functional groups at the C4 position of the triazole ring. Compared to the less reactive 2-bromoethyl analog, the target compound's enhanced electrophilicity (10²–10⁴ × faster SN1 kinetics) allows for milder reaction conditions and potentially higher yields in SN1-type displacement reactions [1]. This makes it a preferred intermediate for constructing complex heterocyclic architectures in both academic and industrial synthetic laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.